2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide
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Overview
Description
2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide is a complex organic compound with a unique structure that includes a naphthamide core, an ethoxy group, and a substituted benzo[c][1,2,5]thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide typically involves multiple steps:
Formation of the Naphthamide Core: The naphthamide core can be synthesized through the reaction of 1-naphthylamine with an appropriate acyl chloride under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the naphthamide is treated with ethyl iodide in the presence of a strong base like sodium hydride.
Synthesis of the Benzo[c][1,2,5]thiadiazole Moiety: This moiety can be synthesized by reacting 1,3,6-trimethylbenzene with sulfur and nitrogen sources under oxidative conditions to form the thiadiazole ring.
Coupling Reaction: The final step involves coupling the synthesized naphthamide and benzo[c][1,2,5]thiadiazole moieties under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups in the benzo[c][1,2,5]thiadiazole moiety, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Azides, thioethers.
Scientific Research Applications
2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-ethynyl-1,3,5-trimethylbenzene: Shares a similar aromatic structure but lacks the naphthamide and ethoxy groups.
1-naphthylamine: Contains the naphthylamine core but lacks the substituted benzo[c][1,2,5]thiadiazole moiety.
Uniqueness
2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-5-29-20-11-10-15-8-6-7-9-16(15)21(20)22(26)23-17-13-19-18(12-14(17)2)24(3)30(27,28)25(19)4/h6-13H,5H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODNPTBRQAOEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(C=C3C)N(S(=O)(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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